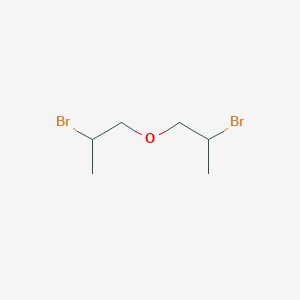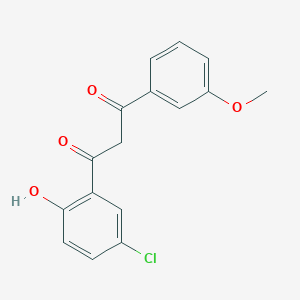
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes a chloro-substituted phenyl ring and a methoxy-substituted phenyl ring, connected by a propane-1,3-dione moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 3-methoxybenzaldehyde.
Condensation Reaction: The two aldehydes undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form the intermediate chalcone.
Cyclization: The intermediate chalcone is then subjected to cyclization under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione would depend on its specific application. For example, if used as a pharmacological agent, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the methoxy group.
1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione: Lacks the chloro group.
1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione: Methoxy group is in a different position.
Uniqueness
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione is unique due to the specific positions of the chloro and methoxy groups, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
88952-38-9 |
|---|---|
Fórmula molecular |
C16H13ClO4 |
Peso molecular |
304.72 g/mol |
Nombre IUPAC |
1-(5-chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H13ClO4/c1-21-12-4-2-3-10(7-12)15(19)9-16(20)13-8-11(17)5-6-14(13)18/h2-8,18H,9H2,1H3 |
Clave InChI |
JOYDJDQXJPCYHL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




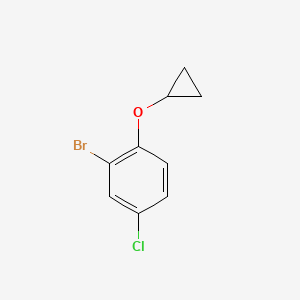
![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
![3-[(2-Methylquinolin-8-yl)oxy]propanenitrile](/img/structure/B14131407.png)
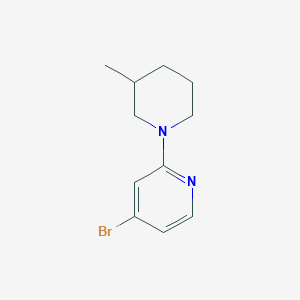
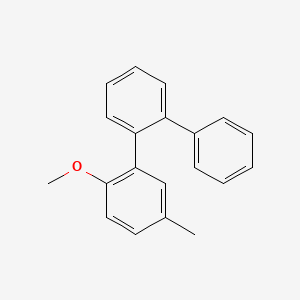


![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
![1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B14131441.png)
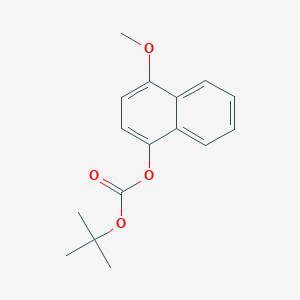
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
